molecular formula C17H19FN2O3S B296917 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide

2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide

Cat. No. B296917
M. Wt: 350.4 g/mol
InChI Key: YZEIJTCHGUGXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide, also known as FMA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development. 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide has also been studied for its potential use as a probe in neuroscience research, as it can selectively bind to certain proteins in the brain.

Mechanism of Action

2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide exerts its effects through binding to specific target proteins, such as enzymes or receptors. This binding can result in inhibition or activation of the target protein, leading to various physiological effects. The exact mechanism of action of 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects, depending on the target protein it binds to. For example, 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide has been shown to inhibit certain enzymes involved in the biosynthesis of important molecules in the body, such as prostaglandins. It has also been shown to activate certain receptors in the brain, leading to changes in neuronal activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide in lab experiments is its selectivity for certain target proteins, which can allow for more precise studies of their functions. However, one limitation is that 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide may not be suitable for all types of experiments, as its effects may be too specific or limited.

Future Directions

There are several potential future directions for research on 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide. One area of interest is its potential as a drug candidate, particularly for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide and its effects on various target proteins. Additionally, 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide may have applications in other fields, such as biochemistry and biotechnology, and further research in these areas may reveal new potential uses for this compound.

Synthesis Methods

2-[3-fluoro(methylsulfonyl)anilino]-N-(2-phenylethyl)acetamide can be synthesized through a multi-step process involving the reaction of 3-fluoroaniline with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with N-(2-phenylethyl)acetamide. The final product is obtained through purification and characterization using various analytical techniques.

properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

2-(3-fluoro-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C17H19FN2O3S/c1-24(22,23)20(16-9-5-8-15(18)12-16)13-17(21)19-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,19,21)

InChI Key

YZEIJTCHGUGXCN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC(=CC=C2)F

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.